3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine
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Overview
Description
3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 3rd position and an amine group at the 4th position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine typically involves the chlorination of tetrahydroisoquinoline derivatives. One common method includes the reaction of tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine involves its interaction with specific molecular targets in biological systems. It can act on enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: Lacks the chlorine and amine groups but shares the core structure.
3-Chloro-5,6,7,8-tetrahydroisoquinolin-8-one: Similar structure but with a ketone group at the 8th position.
Uniqueness
3-Chloro-5,6,7,8-tetrahydroisoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amine group allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry .
Properties
Molecular Formula |
C9H11ClN2 |
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Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroisoquinolin-4-amine |
InChI |
InChI=1S/C9H11ClN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h5H,1-4,11H2 |
InChI Key |
JECDJQGOSQPBFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=NC=C2C1)Cl)N |
Origin of Product |
United States |
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